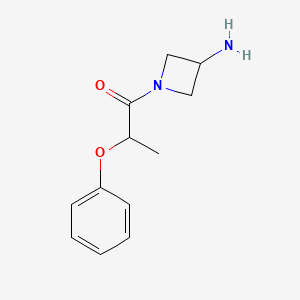
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (hereafter referred to as AAPP) is a synthetic organic compound that is used in a variety of scientific research applications. AAPP is a versatile compound with a wide range of applications in the laboratory and in the field. AAPP has been used in numerous fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Pathways : Compounds similar to 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one have been synthesized as intermediates in the development of new chemical entities. For instance, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to cyclic stabilized forms of aspartate semialdehyde highlights the utility of related azetidine derivatives in creating bioactive molecules (Cheung & Shoolingin‐Jordan, 1997).
- Antiviral Agents : The enantiospecific synthesis of bis(hydroxymethyl)azetidin-1-yl pyrimidine nucleosides from 1-aminoazetidine showcases the potential for developing new classes of nucleoside analogs for antiviral therapy (Hosono et al., 1994).
- Medicinal Intermediates : The development of azetidine medicinal intermediates emphasizes the role of azetidine-based compounds in drug development, providing a foundation for further exploration of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one in medicinal chemistry (Yang, 2009).
Potential Biological Activities
- Tubulin-Targeting Antitumor Agents : Research into 3-phenoxy-1,4-diarylazetidin-2-ones demonstrates the investigation of azetidine derivatives as tubulin-targeting agents for cancer treatment, indicating the potential of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one in oncological research (Greene et al., 2016).
- Cytosolic Phospholipase A2alpha Inhibitors : The design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha highlight the exploration of azetidine-containing compounds in developing new treatments for inflammatory diseases (Ludwig et al., 2006).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(12(15)14-7-10(13)8-14)16-11-5-3-2-4-6-11/h2-6,9-10H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWANUJWZKHHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




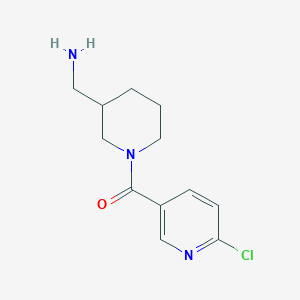
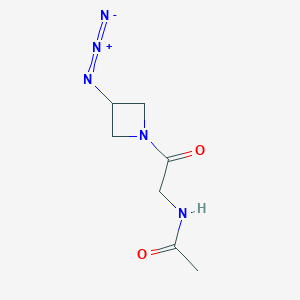
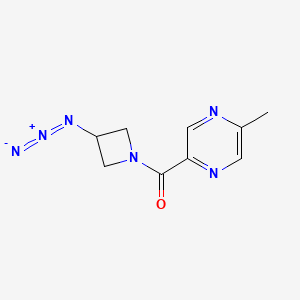
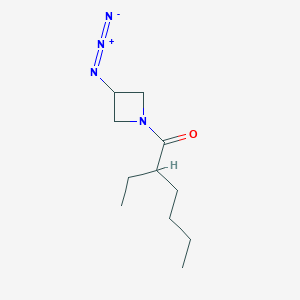

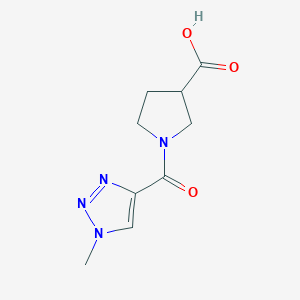
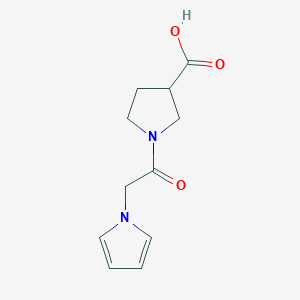


![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)

![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)